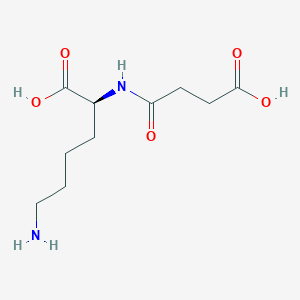

N-Succinyl Lysine

Description

Structure

3D Structure

Properties

CAS No. |

113930-14-6 |

|---|---|

Molecular Formula |

C10H18N2O5 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(2S)-6-amino-2-(3-carboxypropanoylamino)hexanoic acid |

InChI |

InChI=1S/C10H18N2O5/c11-6-2-1-3-7(10(16)17)12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 |

InChI Key |

XEOGRHZGJFTETQ-ZETCQYMHSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)CCC(=O)O |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Mechanistic Principles of Lysine Succinylation and Desuccinylation Dynamics

Enzymatic Catalysis of Protein Succinylation

The enzymatic addition of a succinyl group to a lysine (B10760008) residue is a targeted process catalyzed by a class of enzymes known as succinyltransferases. These enzymes facilitate the covalent attachment of a succinyl group, leading to a significant alteration in the protein's charge and structure.

Identification and Characterization of Succinyltransferases (e.g., KAT2A, HAT1, α-KGDHC, CPT1A)

Several enzymes have been identified to possess lysine succinyltransferase (KSTase) activity, often as a "moonlighting" function in addition to their primary catalytic roles. mdpi.com These enzymes exhibit specificity for their substrates and play a crucial role in regulating various cellular pathways through targeted succinylation.

Lysine Acetyltransferase 2A (KAT2A): Initially known as a histone acetyltransferase, KAT2A has been identified as a bona fide succinyltransferase. embopress.orgnih.gov It can succinylate histone H3 on lysine 79 (H3K79), a modification that is implicated in promoting tumor cell proliferation. embopress.org The succinyltransferase activity of KAT2A is facilitated by its interaction with the α-ketoglutarate dehydrogenase complex (α-KGDHC) in the nucleus, which provides a local source of succinyl-CoA. embopress.orgnih.gov

Histone Acetyltransferase 1 (HAT1): HAT1, a type B histone acetyltransferase, has been demonstrated to function as a succinyltransferase for both histone and non-histone proteins. embopress.orgnih.govnih.gov It has been shown to succinylate histone H3 at lysine 122, contributing to epigenetic regulation. embopress.orgnih.gov Furthermore, HAT1 can succinylate non-histone proteins such as phosphoglycerate mutase 1 (PGAM1), enhancing its enzymatic activity and stimulating glycolysis in cancer cells. embopress.orgnih.gov

α-Ketoglutarate Dehydrogenase Complex (α-KGDHC): While primarily a key enzyme in the tricarboxylic acid (TCA) cycle responsible for generating succinyl-CoA, α-KGDHC itself has been implicated in enzymatic succinylation. nih.govnih.gov Its association with KAT2A in the nucleus highlights its role in providing the necessary substrate for histone succinylation. embopress.orgnih.gov

Carnitine Palmitoyltransferase 1A (CPT1A): CPT1A, an enzyme involved in fatty acid metabolism, also exhibits lysine succinyltransferase activity. nih.govnih.govresearchgate.net It is considered a major regulator of lysine succinylation in vivo, with numerous cytosolic proteins identified as its targets. nih.govresearchgate.net CPT1A recognizes a specific LVxxK motif for its succinylation activity. researchgate.net

Table 1: Identified Lysine Succinyltransferases and their Characteristics

| Enzyme | Primary Function | Known Succinylation Targets | Cellular Location of Succinylation |

|---|---|---|---|

| KAT2A | Histone Acetyltransferase | Histone H3 (K79) | Nucleus |

| HAT1 | Histone Acetyltransferase | Histone H3 (K122), PGAM1 (K99) | Nucleus, Cytosol |

| α-KGDHC | TCA Cycle Enzyme | - (Primarily a source of succinyl-CoA for other transferases) | Nucleus (in complex with KAT2A) |

| CPT1A | Fatty Acid Metabolism | Various cytosolic proteins | Cytosol |

Role of Succinyl-Coenzyme A (Succinyl-CoA) as the Primary Succinyl Donor

Succinyl-Coenzyme A (succinyl-CoA) is the universal and primary donor molecule for lysine succinylation in both enzymatic and non-enzymatic reactions. nih.govnih.govresearchgate.netahajournals.orgnih.gov It is a high-energy thioester intermediate produced in several key metabolic pathways. nih.govnih.gov

The main sources of succinyl-CoA include:

The Tricarboxylic Acid (TCA) Cycle: The conversion of α-ketoglutarate to succinyl-CoA by α-KGDHC is a major source, particularly within the mitochondria. nih.govresearchgate.netahajournals.org

Fatty Acid Oxidation: The breakdown of odd-chain fatty acids generates succinyl-CoA. nih.govresearchgate.net

Amino Acid Metabolism: The catabolism of certain amino acids, such as valine, isoleucine, and methionine, also yields succinyl-CoA. nih.govnih.gov

The availability of succinyl-CoA is a critical determinant of the extent of protein succinylation, directly linking the metabolic state of the cell to this post-translational modification. nih.govahajournals.org

Non-Enzymatic Mechanisms of Lysine Succinylation

In addition to enzymatic catalysis, lysine succinylation can occur through a non-enzymatic chemical reaction, driven by the inherent reactivity of succinyl-CoA. nih.govnih.govresearchgate.net This spontaneous modification is particularly prevalent in environments with high concentrations of succinyl-CoA. researchgate.netmdpi.com

Influence of Succinyl-CoA Concentration and Intracellular pH on Non-Enzymatic Reactions

The rate of non-enzymatic succinylation is directly influenced by the concentration of succinyl-CoA. researchgate.netmdpi.com The mitochondrial matrix, with its high concentration of succinyl-CoA (in the low millimolar range), is a major site for non-enzymatic succinylation. mdpi.comresearchgate.net

Intracellular pH also plays a significant role. An alkaline environment, such as the mitochondrial matrix (with a pH around 8.0), facilitates the deprotonation of the lysine ε-amino group, enhancing its nucleophilicity and promoting the reaction with succinyl-CoA. mdpi.comresearchgate.net Studies have shown that mixing succinyl-CoA with proteins like albumin in vitro leads to increased succinylation in a pH- and dose-dependent manner. mdpi.com

Reactive Metabolite-Induced Succinylation (e.g., Succinic Anhydride)

Succinyl-CoA can spontaneously form a highly reactive intermediate, succinic anhydride (B1165640). researchgate.net This cyclic anhydride is a potent acylating agent and can contribute to non-enzymatic lysine succinylation. The formation of succinic anhydride from succinyl-CoA provides an alternative pathway for the non-enzymatic modification of lysine residues.

Enzymatic Reversal: Desuccinylation of Lysine Residues

The removal of succinyl groups from lysine residues is an equally important process, catalyzed by enzymes known as desuccinylases. This enzymatic reversal ensures the dynamic and regulated nature of lysine succinylation. The primary enzymes responsible for this are members of the sirtuin family of NAD+-dependent protein deacylases.

Sirtuin 5 (SIRT5): SIRT5 is the major and most efficient lysine desuccinylase in mammals. nih.govahajournals.orgnih.gov It is primarily located in the mitochondria but is also found in the cytosol. nih.govnih.gov SIRT5 exhibits strong desuccinylase activity and plays a crucial role in regulating the succinylation levels of numerous mitochondrial proteins involved in metabolic pathways such as the urea (B33335) cycle, fatty acid oxidation, and the TCA cycle. nih.govnih.govescholarship.org The active site of SIRT5 contains specific tyrosine and arginine residues that confer its preference for negatively charged acyl groups like succinyl and malonyl groups. nih.govuniprot.org Deletion of SIRT5 in mice leads to a significant increase in the succinylation of various mitochondrial proteins. nih.govescholarship.org

Sirtuin 7 (SIRT7): SIRT7 has also been identified as a lysine desuccinylase, particularly for histones. nih.govmdpi.comresearchgate.net It has been shown to catalyze the desuccinylation of H3K122, a modification involved in DNA damage response and chromatin compaction. nih.govresearchgate.net The enzymatic activity of SIRT7 can be stimulated by its interaction with DNA or RNA. mdpi.comnih.gov

Other Potential Desuccinylases: While sirtuins are the primary desuccinylases, some studies suggest that class I histone deacetylases (HDACs), such as HDAC1, HDAC2, and HDAC3, may also possess histone desuccinylase activity. researchgate.netresearchgate.net

Table 2: Major Lysine Desuccinylases and their Properties

| Enzyme | Family | Cofactor | Primary Location | Key Substrates/Roles |

|---|---|---|---|---|

| SIRT5 | Sirtuin | NAD+ | Mitochondria, Cytosol | Major mitochondrial desuccinylase, regulates metabolic enzymes. |

| SIRT7 | Sirtuin | NAD+ | Nucleus | Histone desuccinylase (e.g., H3K122), involved in DNA damage response. |

Characterization of Desuccinylases (Erasers)

Desuccinylases are the enzymatic "erasers" that catalyze the removal of succinyl groups from lysine residues on proteins. This process, termed desuccinylation, restores the lysine residue to its unmodified state, thereby reversing the functional effects of succinylation. The primary and most well-characterized class of lysine desuccinylases belongs to the sirtuin (SIRT) family of proteins. nih.govnih.govnih.gov While other enzymes, such as certain class I histone deacetylases (HDACs), have been shown to possess desuccinylase activity, the sirtuins, particularly SIRT5, are considered the major players in this process. nih.gov

The identification of these enzymes has been crucial in understanding the regulatory scope of lysine succinylation. For instance, the discovery that SIRT5 possesses robust desuccinylase activity was a significant breakthrough, as it previously showed very weak deacetylase activity. nih.govresearchgate.net This finding highlighted that different sirtuin members have evolved to specialize in removing different acyl groups.

Desuccinylase activity is not ubiquitous among all sirtuins. Mammalian sirtuins SIRT1-3 exhibit strong deacetylase activity, whereas SIRT4, SIRT5, and SIRT6 have weak or no detectable deacetylase activity under many assay conditions. researchgate.netnih.gov Instead, SIRT5 has been identified as a highly efficient lysine desuccinylase and demalonylase. nih.govresearchgate.net More recently, SIRT7 has also been characterized as a histone desuccinylase. nih.govresearchgate.net The characterization of these enzymes continues to be an active area of research, aiming to uncover the full range of their substrates and regulatory functions in cellular processes.

Table 1: Key Characterized Lysine Desuccinylases

| Enzyme | Classification | Primary Localization | Key Characteristics |

|---|---|---|---|

| SIRT5 | Class III Sirtuin | Mitochondria, Cytosol, Nucleus | Highly efficient NAD+-dependent desuccinylase and demalonylase with weak deacetylase activity. nih.govacs.org Plays a major role in regulating mitochondrial metabolism. nih.govucsd.edu |

| SIRT7 | Class IV Sirtuin | Nucleolus, Nucleus | NAD+-dependent histone desuccinylase, with a preference for H3K122succ. nih.govnih.gov Its activity can be enhanced by interaction with DNA or RNA. mdpi.comnih.gov |

| HDAC1/2/3 | Class I HDAC | Nucleus | Zinc-dependent enzymes recently identified as major histone desuccinylases, particularly at gene promoters. nih.gov |

Role of Sirtuins (e.g., SIRT5, SIRT7) as NAD+-Dependent Deacylases in Desuccinylation

Sirtuins are a family of protein deacylases that are critically dependent on NAD+ as a cosubstrate for their enzymatic activity. nih.govebi.ac.uk This dependence links their function directly to the metabolic state of the cell, particularly the NAD+/NADH ratio. The catalytic mechanism involves the cleavage of the amide bond between the lysine side chain and the succinyl group, coupled with the hydrolysis of NAD+ to nicotinamide (B372718) and ADP-ribose. nih.gov

SIRT5:

SIRT5 is the most prominent and extensively studied lysine desuccinylase. nih.govacs.org While initially investigated for deacetylase activity, it was found to be a far more efficient desuccinylase and demalonylase. nih.govresearchgate.net The catalytic efficiency (kcat/Km) of SIRT5 for desuccinylation is significantly higher than for deacetylation. researchgate.net Structural studies have revealed the basis for this substrate preference. The active site of SIRT5 contains a specific acyl-binding pocket with key residues, Tyr102 and Arg105, which form favorable interactions with the negatively charged carboxylate of the succinyl group. nih.govresearchgate.net This structural feature explains its high affinity for succinyl and malonyl groups over the neutral acetyl group. nih.gov

SIRT5 is primarily located in the mitochondria, where it regulates key metabolic pathways by desuccinylating enzymes involved in the urea cycle, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. nih.govucsd.eduuniprot.org For example, SIRT5 desuccinylates and activates carbamoyl (B1232498) phosphate (B84403) synthase 1 (CPS1), a crucial enzyme in the urea cycle. nih.govnih.gov It also regulates the pyruvate (B1213749) dehydrogenase complex (PDC) and succinate (B1194679) dehydrogenase (SDH), impacting cellular respiration. nih.govucsd.edu The deletion of SIRT5 in mice leads to a significant increase in the succinylation levels of numerous mitochondrial proteins, confirming its role as a major desuccinylase in vivo. nih.govnih.gov Although predominantly mitochondrial, a notable fraction of SIRT5 is also found in the cytosol and nucleus, suggesting it may regulate succinylation in various cellular compartments. ucsd.edumdpi.com

SIRT7:

SIRT7, mainly localized to the nucleolus, was initially identified as a histone deacetylase. mdpi.com However, subsequent research has demonstrated that it also possesses desuccinylase activity, particularly towards histones. nih.govmdpi.com SIRT7 has been identified as an NAD+-dependent histone desuccinylase that specifically targets lysine 122 of histone H3 (H3K122succ). nih.govresearchgate.netnih.gov This activity is crucial for chromatin compaction and maintaining genome stability, especially in response to DNA damage. researchgate.netnih.gov

Unlike some other sirtuins, the enzymatic activity of recombinant SIRT7 in vitro is often low. mdpi.com Intriguingly, its deacylase activity can be significantly stimulated by interactions with nucleic acids, such as DNA and RNA. mdpi.comnih.gov In the context of DNA damage, SIRT7 is recruited to double-strand breaks in a PARP1-dependent manner, where it catalyzes the desuccinylation of H3K122. nih.govnih.gov This action promotes a more condensed chromatin state, which is conducive to DNA repair. nih.gov Recent studies have also implicated SIRT7-mediated desuccinylation of non-histone proteins, such as glucose-6-phosphate dehydrogenase (G6PD), in the pathology of certain diseases. nih.gov While its desuccinylase activity is less broad than SIRT5's, SIRT7 provides a key example of how this modification is regulated in the context of chromatin dynamics and genome maintenance. researchgate.net

Table 2: Research Findings on SIRT5 and SIRT7 Desuccinylase Activity

| Enzyme | Substrate(s) | Research Finding | Significance |

|---|---|---|---|

| SIRT5 | Carbamoyl Phosphate Synthase 1 (CPS1) | Deletion of SIRT5 in mice increases the succinylation level of CPS1. nih.govresearchgate.net | Demonstrates in vivo desuccinylase activity and a role in regulating the urea cycle. |

| SIRT5 | Pyruvate Dehydrogenase Complex (PDC), Succinate Dehydrogenase (SDH) | SIRT5 desuccinylates multiple subunits of PDC and SDH, suppressing their biochemical activity and cellular respiration. nih.gov | Highlights SIRT5 as a key regulator of central carbon metabolism. |

| SIRT5 | Mitochondrial and Cytosolic Proteins | Global proteomics identified 2,565 succinylation sites on 779 proteins, with levels increasing in SIRT5-deficient cells. nih.govucsd.edu | Establishes SIRT5 as a central and widespread regulator of protein succinylation. |

| SIRT5 | MAVS | SIRT5 interacts with and desuccinylates MAVS at lysine 7, which suppresses type I interferon production. cas.cn | Reveals a role for SIRT5-mediated desuccinylation in innate immune signaling. |

| SIRT7 | Histone H3 at Lysine 122 (H3K122) | SIRT7 is an NAD+-dependent desuccinylase for H3K122. nih.govnih.gov | Provides a molecular basis for the epigenetic regulation of SIRT7. |

| SIRT7 | Histone H3 at sites of DNA damage | SIRT7 is recruited to DNA double-strand breaks and catalyzes H3K122 desuccinylation, promoting chromatin condensation. nih.govnih.gov | Links histone desuccinylation by SIRT7 to genome stability and DNA damage response. researchgate.netresearchgate.net |

| SIRT7 | Glucose-6-Phosphate Dehydrogenase (G6PD) | Silencing SIRT7 increases G6PD succinylation and protein stability, which in turn promotes melanocyte pigmentation. nih.gov | Suggests a role for SIRT7-mediated desuccinylation in cellular redox balance and specific disease pathologies. |

Biological Functions and Regulatory Roles of Lysine Succinylation

Modulation of Cellular Metabolism

Lysine (B10760008) succinylation plays a pivotal role in fine-tuning metabolic pathways to meet cellular demands. frontiersin.org Its widespread presence on metabolic enzymes indicates a comprehensive regulatory network that influences energy production and macromolecular synthesis. nih.gov

Regulation of the Tricarboxylic Acid (TCA) Cycle and its Enzymes

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, and its activity is intricately regulated by lysine succinylation. nih.gov Succinyl-CoA, the donor for succinylation, is itself an intermediate of the TCA cycle, creating a direct feedback loop. frontiersin.orgresearchgate.net Numerous enzymes within the TCA cycle have been identified as targets for succinylation, which can either enhance or inhibit their activity, thereby controlling the metabolic flux through this critical pathway. frontiersin.org For instance, succinylation of succinate (B1194679) dehydrogenase has been shown to inhibit its activity, leading to impaired mitochondrial respiration. frontiersin.org Conversely, the succinylation status of other enzymes can be dynamically altered in response to changes in nutrient availability, ensuring metabolic flexibility. miami.edu

| TCA Cycle Enzyme | Effect of Succinylation | Functional Consequence |

| Isocitrate Dehydrogenase (IDH) | Inhibition | Reduced production of α-ketoglutarate and NADPH. |

| α-ketoglutarate dehydrogenase complex (α-KGDH) | Modulation | Altered production of Succinyl-CoA, affecting both the TCA cycle and succinylation levels. nih.govscienceopen.com |

| Succinate Dehydrogenase (SDH) | Inhibition | Impaired mitochondrial respiration and increased production of reactive oxygen species. frontiersin.orgmiami.edu |

| Malate (B86768) Dehydrogenase (MDH) | Inhibition | Decreased conversion of malate to oxaloacetate, impacting the cycle's regenerative capacity. |

Impact on Glucose Metabolism: Glycolysis and Gluconeogenesis Pathways

Lysine succinylation exerts significant control over glucose metabolism by modifying key enzymes in both glycolysis and gluconeogenesis. nih.gov This regulation helps to balance energy production and glucose homeostasis. The pyruvate (B1213749) dehydrogenase complex (PDHC), which links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA, is a notable target. frontiersin.org Increased protein succinylation can lead to decreased acetyl-CoA production, thereby reducing glucose utilization. frontiersin.org In renal cell carcinoma, significant alterations in the succinylation levels of phosphoglycerate kinase 1 (PGK1) and pyruvate kinase M2 (PKM2) have been observed, highlighting the role of succinylation in the metabolic reprogramming of cancer cells. nih.govmdpi.com

| Glycolysis/Gluconeogenesis Enzyme | Effect of Succinylation | Functional Consequence |

| Phosphoglycerate Kinase 1 (PGK1) | Altered Activity | Modulation of ATP production in the glycolytic pathway. nih.gov |

| Pyruvate Kinase M2 (PKM2) | Enhanced Activity | Promotes cancer cell proliferation by altering the final step of glycolysis. mdpi.com |

| Pyruvate Dehydrogenase Complex (PDHC) | Inhibition | Reduced conversion of pyruvate to acetyl-CoA, limiting entry into the TCA cycle. frontiersin.orgmiami.edu |

| Fructose-bisphosphate aldolase | Modulation | Affects the cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). researchgate.net |

Control of Fatty Acid Metabolism: Synthesis, Breakdown, and Ketone Body Formation

The metabolism of fatty acids, including their synthesis and degradation (β-oxidation), is tightly regulated by lysine succinylation. nih.gov Key enzymes involved in these pathways are subject to this modification, which can fine-tune the balance between energy storage and utilization. frontiersin.org The mitochondrial trifunctional protein (TFP), responsible for the breakdown of long-chain fatty acids, is a known target of succinylation. nih.govfrontiersin.org Furthermore, succinylation influences the synthesis of ketone bodies, which serve as an alternative energy source during periods of fasting or low carbohydrate intake. frontiersin.orgfrontiersin.org By modulating the activity of enzymes in ketogenesis, succinylation helps to align ketone body production with the body's energetic needs. frontiersin.org

| Fatty Acid Metabolism Enzyme | Effect of Succinylation | Functional Consequence |

| Acyl-CoA Synthetase Long-chain Family Member 1 (ACSL1) | Upregulated Succinylation | Potential alteration in the activation of long-chain fatty acids for metabolism. researchgate.net |

| Fatty Acid Synthase (FASN) | Upregulated Succinylation | May impact the biosynthesis of fatty acids. researchgate.net |

| Hydroxyacyl-Coenzyme A Dehydrogenase (HADH) | Upregulated Succinylation | Potential modulation of the fatty acid β-oxidation pathway. researchgate.net |

| Mitochondrial Trifunctional Protein (TFP) | Modulation | Affects the breakdown of long-chain fatty acids within the mitochondria. nih.govfrontiersin.org |

Regulation of Amino Acid Metabolism and Homeostasis

Lysine succinylation plays a crucial role in regulating the metabolism of amino acids by modulating the activity of key enzymes involved in their synthesis and breakdown. frontiersin.org This regulation ensures that the cellular pool of amino acids is maintained to support protein synthesis and other metabolic demands. mdpi.com The catalytic activity of enzymes involved in amino acid production and degradation can be either enhanced or inhibited by succinylation, providing a mechanism for precise control over these pathways. frontiersin.org This dynamic regulation allows cells to adapt to changes in nutrient availability and metabolic state. frontiersin.org

| Amino Acid Metabolism Enzyme | Effect of Succinylation | Functional Consequence |

| Carbamoyl (B1232498) Phosphate Synthetase 1 (CPS1) | Inhibition | Reduced activity of a key enzyme in the urea (B33335) cycle, impacting nitrogen disposal. |

| Glutamate Dehydrogenase (GDH) | Modulation | Alters the balance between glutamate, α-ketoglutarate, and ammonia, linking amino acid and carbohydrate metabolism. |

Interconnectedness with Cellular Redox Regulation and Oxidative Stress Response

Lysine succinylation is intimately linked to the regulation of cellular redox balance and the response to oxidative stress. frontiersin.org It can directly modify the activity of enzymes involved in maintaining the equilibrium between oxidants and antioxidants within the cell. frontiersin.org Furthermore, succinylation can modulate the activity of transcription factors that control the expression of genes related to the oxidative stress response. frontiersin.org The close connection between succinylation and the TCA cycle, a major site of reactive oxygen species (ROS) production, underscores its importance in redox homeostasis. frontiersin.org For example, the inhibition of succinate dehydrogenase by succinylation can lead to an increase in ROS production. frontiersin.org

| Redox-Related Protein | Effect of Succinylation | Functional Consequence |

| Superoxide Dismutase (SOD) | Modulation of Activity | Affects the detoxification of superoxide radicals, a key component of the antioxidant defense system. |

| Isocitrate Dehydrogenase (IDH) | Inhibition | Decreased production of NADPH, a critical reducing equivalent for antioxidant defense. |

Influence on Fundamental Cellular Processes

Beyond its extensive role in metabolism, lysine succinylation influences a wide array of fundamental cellular processes. nih.gov This PTM has been implicated in the regulation of protein stability, cellular signaling, and gene expression. frontiersin.org For instance, the succinylation of histones can alter chromatin structure and thereby modulate gene transcription, adding another layer to epigenetic regulation. frontiersin.org The dynamic nature of lysine succinylation, controlled by both enzymatic and non-enzymatic mechanisms, allows for rapid cellular responses to various stimuli and stresses. nih.gov As research in this area continues to expand, the full extent of N-Succinyl Lysine's impact on cellular physiology is becoming increasingly apparent, revealing it as a key player in maintaining cellular homeostasis. frontiersin.org

Cellular Signaling and Signal Transduction Pathways

This compound, or lysine succinylation, acts as a critical regulator in cellular signaling and signal transduction. By altering a protein's conformation and charge, succinylation can modulate protein-protein interactions and the catalytic activities of enzymes, which are fundamental to signaling cascades. explorationpub.comcreative-proteomics.com Metabolites from the tricarboxylic acid (TCA) cycle, such as succinate, can serve as signaling molecules, in part by promoting the succinylation of lysine residues on proteins. nih.gov This modification is not confined to the mitochondria; nearly half of the identified succinylated proteins can be located in the cytosol, targeting metabolic enzymes and often enhancing processes like glycolysis. explorationpub.com

Succinylation can influence signaling pathways that control various metabolic processes, including amino acid metabolism, by affecting the activation or inactivation of transcription factors. frontiersin.org This dynamic regulation allows cells to adapt to changing environmental conditions. frontiersin.org The modification of key signaling proteins can either enhance or inhibit their activity, triggering a cascade of events that affect cellular proliferation, differentiation, and responses to external stimuli. creative-proteomics.com For instance, succinate itself can act as a paracrine signal for liver damage and is involved in blood pressure regulation through sensory receptors. e-enm.org This demonstrates that the metabolic state of a cell, reflected by the concentration of intermediates like succinyl-CoA, is directly linked to the regulation of cellular signaling through lysine succinylation. frontiersin.orge-enm.org

Gene Expression Regulation and Chromatin Remodeling

Lysine succinylation plays a pivotal role in epigenetics and the regulation of gene expression, primarily through the modification of histone proteins. creative-proteomics.com Histones are crucial for packaging DNA into chromatin, and modifications to their lysine residues can alter chromatin structure, thereby controlling the accessibility of DNA to transcription factors. nih.gov

Succinylation of histones introduces a significant structural change, converting the positively charged lysine to a negatively charged residue. nih.gov This charge reversal has a more dramatic effect than acetylation (which neutralizes the charge) and is expected to disrupt the electrostatic interactions between histones and the negatively charged DNA backbone. nih.govnih.gov This disruption can lead to a more open chromatin structure, which is generally associated with active gene expression. nih.gov Indeed, chromatin immunoprecipitation sequencing (ChIP-seq) has shown that the epigenome-wide distribution of succinyllysine marks in chromatin correlates with active gene transcription. nih.gov

Research has identified numerous lysine succinylation sites on core histones in various species, including humans, mice, and yeast, indicating that this is an evolutionarily conserved mechanism. nih.govnih.govjohnshopkins.edu For example, succinylation of histone H3 can enhance the expression of certain genes that promote cell proliferation and migration. researchgate.net Perturbations in the TCA cycle that lead to an accumulation of succinyl-CoA can alter the landscape of chromatin succinylation, which in turn correlates with changes in the cellular transcriptional program. nih.gov This provides a direct link between cellular metabolism and the epigenetic control of gene expression. nih.gov

Protein Stability, Localization, and Turnover

The addition of a succinyl group to a lysine residue can significantly alter a protein's physicochemical properties, thereby affecting its stability, subcellular localization, and turnover. The succinyl group is larger and introduces a greater mass transfer compared to modifications like acetylation or methylation, potentially causing more substantial conformational changes in the protein's structure. nih.govnih.gov These structural alterations can impact the protein's correctly folded state, which is intrinsically linked to its stability. metwarebio.com

Succinylation can influence a protein's function by modifying its active site or by promoting or inhibiting interactions with other proteins. metwarebio.com For example, the succinylation of uncoupling protein 1 (UCP1) at two specific lysine residues was found to decrease its stability and function in regulating energy homeostasis. nih.govmdpi.com Conversely, in some cases, succinylation can enhance protein activity. The desuccinylase SIRT5 regulates the succinylation of numerous mitochondrial proteins, and its deficiency leads to increased succinylation and impaired mitochondrial enzyme activity. nih.gov

Furthermore, lysine succinylation can act as a signal for protein degradation through the ubiquitin-proteasome pathway. By modifying lysine residues that could otherwise be targeted for ubiquitination, succinylation can influence a protein's lifespan within the cell, thereby regulating its turnover and maintaining cellular homeostasis. metwarebio.com

Control of Cell Proliferation, Growth, and Differentiation

Lysine succinylation is deeply involved in the regulation of cell proliferation, growth, and differentiation, often playing a complex, context-dependent role. creative-proteomics.com Dysregulation of succinylation has been observed in various cancers, where it can either promote or inhibit tumor growth. nih.govscienceopen.com

For instance, the succinylation of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, can have differing effects. Succinylation at lysine 498 has been shown to increase PKM2's enzymatic activity, which in turn inhibits cell proliferation and tumor growth. nih.govscienceopen.com In other contexts, succinylation of different proteins, such as those involved in the DNA damage response (DDR), has been associated with the proliferation of breast cancer cells. nih.gov In esophageal squamous cell carcinoma, upregulation of certain lysine succinylation sites has been observed to promote the proliferation and spread of cancer cells. nih.gov

Succinylation also modulates the activity of transcription factors and signaling pathways that are central to cell growth. jcancer.orgfrontiersin.org By affecting gene expression and cellular metabolism, this PTM helps to orchestrate the complex processes of cellular growth and differentiation. frontiersin.orgcreative-proteomics.com For example, carnitine palmitoyltransferase 1A (CPT1A) exhibits lysine succinyltransferase activity that can promote cell proliferation under specific conditions, such as glutamine depletion. nih.gov These findings highlight lysine succinylation as a key regulatory mechanism that links cellular metabolism directly to the control of cell fate decisions.

Specific Biological Contexts of Lysine Succinylation

Role in Fungal Physiology, Growth, and Secondary Metabolite Production

In fungi, lysine succinylation is an emerging post-translational modification that plays a crucial role in regulating protein function, cellular processes, and the production of secondary metabolites (SMs). nih.govmdpi.com This modification is widespread, affecting a diverse range of proteins, including both histones and non-histone proteins involved in various cellular processes. nih.gov

Global succinylome analyses in fungi like Aspergillus flavus have identified hundreds of succinylated proteins. mdpi.comnih.gov These proteins are involved in a multitude of biological processes, with a notable enrichment in enzymes related to the tricarboxylic acid (TCA) cycle and, significantly, the biosynthesis of aflatoxin, a potent mycotoxin. mdpi.comresearchgate.net This suggests that succinylation may regulate the activity of key metabolic pathways that provide precursors for SMs. mdpi.com For example, nearly all enzymes in the TCA cycle of A. flavus are targets for lysine succinylation. researchgate.net

Research has provided direct evidence for the role of succinylation in SM production. Site-specific mutagenesis studies on norsolorinic acid reductase (NorA), a key enzyme in the aflatoxin biosynthesis pathway in A. flavus, demonstrated that succinylation can negatively affect the production of both aflatoxins and sclerotia (survival structures). nih.gov Furthermore, lysine succinylation is implicated in fungal drug resistance. In Aspergillus fumigatus, changes in the succinylation profile of proteins, particularly those located in the mitochondria and nucleus, were associated with itraconazole resistance. frontiersin.org These findings underscore the importance of lysine succinylation in fungal physiology, pathogenicity, and the production of economically and medically important secondary metabolites. nih.govnih.gov

| Fungus | Number of Succinylated Proteins Identified | Number of Succinylation Sites Identified | Key Processes Affected | Reference |

| Aspergillus flavus | 349 | 985 | Aflatoxin Biosynthesis, Central Metabolism, Sclerotia Production | nih.govresearchgate.net |

| Aspergillus flavus | 768 | 1240 | Secondary Metabolism, Aflatoxin Biosynthesis | mdpi.com |

| Candida albicans | Not specified | Not specified | Tricarboxylic Acid (TCA) Cycle | mdpi.com |

| Aspergillus fumigatus | Not specified | Not specified | Drug Resistance (Itraconazole) | frontiersin.org |

Significance in Bacterial Metabolism and Pathogenicity (e.g., Mycobacterium tuberculosis, Vibrio alginolyticus, Vibrio harveyi)

Lysine succinylation is a widespread and vital post-translational modification in bacteria, playing a significant role in regulating cellular metabolism, physiology, and virulence. mdpi.comfrontiersin.org

Mycobacterium tuberculosis

In Mycobacterium tuberculosis (Mtb), the agent causing tuberculosis, lysine succinylation is extensively involved in regulating its metabolic network, a key feature of its pathogenicity. nih.govnih.gov Global succinylome analysis of the virulent Mtb strain H37Rv identified 1,545 lysine succinylation sites on 626 proteins. nih.gov A large proportion of these modified proteins are enzymes involved in central metabolic pathways, suggesting that succinylation regulates cellular metabolism at multiple levels. nih.gov For instance, succinylation has been shown to be a negative regulatory modification on the enzymatic activity of acetyl-CoA synthetase. nih.gov Additionally, many succinylated proteins in Mtb are involved in processes like amino acid synthesis and antibiotic resistance, highlighting the broad impact of this PTM on the pathogen's survival and virulence. frontiersin.orgscienceopen.com

Vibrio alginolyticus

Vibrio alginolyticus, a common marine pathogen causing disease in aquaculture, utilizes lysine succinylation to regulate its cellular processes and virulence. frontiersin.orgnih.gov A proteome-wide analysis identified 2,082 succinylation sites on 671 proteins. frontiersin.orgnih.gov The succinylated proteins are involved in crucial metabolic pathways, including glycolysis/gluconeogenesis and the TCA cycle. frontiersin.orgnih.gov Importantly, at least 50 of these proteins were identified as virulence factors, such as LuxS (involved in quorum sensing) and components of the general secretory (Sec) system, indicating a direct role for succinylation in the pathogenicity of V. alginolyticus. frontiersin.orgnih.gov

Vibrio harveyi

Similarly, in Vibrio harveyi, another significant pathogen in mariculture, lysine succinylation is a key regulatory mechanism. A systematic study identified 4,252 succinylation sites on 1,271 proteins. mdpi.com Bioinformatics analysis revealed that these modified proteins are crucial for various biological processes, including carbon metabolism, energy metabolism, biosynthesis of secondary metabolites, and toxicity. mdpi.com Key virulence-associated proteins, such as S-ribosylhomocysteine lyase (LuxS) and biofilm-related proteins, were found to be succinylated, suggesting that this modification can alter bacterial life processes to affect virulence. mdpi.com

| Bacterium | Number of Succinylated Proteins Identified | Number of Succinylation Sites Identified | Key Processes Affected | Reference |

| Mycobacterium tuberculosis | 626 | 1545 | Central Metabolism, Pathogenicity, Enzymatic Activity | nih.gov |

| Vibrio alginolyticus | 671 | 2082 | Cellular Metabolism, Virulence, Glycolysis, TCA Cycle | frontiersin.orgnih.gov |

| Vibrio harveyi | 1271 | 4252 | Carbon Metabolism, Energy Metabolism, Virulence, Toxicity | mdpi.com |

| Vibrio parahemolyticus | 642 | 1931 | Protein Biosynthesis, Metabolism | acs.org |

Lysine Biosynthesis Pathways in Microorganisms (e.g., Involvement of N-Succinyl-L-2-amino-6-oxoheptanedioic Acid as an Intermediate)

In most bacteria and plants, lysine is synthesized via the diaminopimelate (DAP) pathway, which is essential not only for protein synthesis but also for constructing the bacterial cell wall. eolss.netnih.gov Mammals lack this pathway, making lysine an essential amino acid that must be obtained from their diet. eolss.netnih.gov This distinction makes the enzymes in the bacterial lysine biosynthesis pathway potential targets for antimicrobial drugs. nih.gov

The DAP pathway has several variations, with the succinylase pathway being the most common, utilized by all Gram-negative and the majority of Gram-positive bacteria. eolss.netnih.gov This pathway involves a series of enzymatic steps starting from tetrahydrodipicolinate (THDP). A key step is the conversion of THDP to N-succinyl-L-2-amino-6-oxoheptanedioic acid (also known as N-succinyl-2-amino-6-ketopimelate). eolss.net This intermediate is then converted by an aminotransferase to N-succinyl-L,L-diaminopimelic acid (L,L-SDAP). eolss.net The pathway proceeds with the removal of the succinyl group by a desuccinylase, followed by an epimerization step to yield meso-diaminopimelate (m-DAP), the direct precursor to lysine. eolss.net

| Enzyme | Function in the Succinylase Pathway | Reactant | Product |

|---|---|---|---|

| Tetrahydrodipicolinate N-succinyltransferase (DapD) | Catalyzes the addition of a succinyl group to THDP. | Tetrahydrodipicolinate (THDP) | N-succinyl-L-2-amino-6-oxoheptanedioic acid |

| Succinyl-diaminopimelate aminotransferase (DapC) | Transfers an amino group to the intermediate. | N-succinyl-L-2-amino-6-oxoheptanedioic acid | N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) |

| N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) | Hydrolyzes and removes the succinyl group. nih.gov | N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) | L,L-diaminopimelic acid and succinate nih.gov |

| Diaminopimelate epimerase (DapF) | Converts the L,L-isomer to the meso-isomer. | L,L-diaminopimelic acid | meso-diaminopimelate (m-DAP) |

| Diaminopimelate decarboxylase (LysA) | Removes a carboxyl group to form lysine. eolss.net | meso-diaminopimelate (m-DAP) | L-lysine eolss.net |

Regulation of Erythropoiesis

To investigate its functional importance, studies have inhibited succinylation by knocking down key succinyltransferases or by overexpressing desuccinylases like SIRT5. nih.gov The results of this inhibition were pronounced, leading to suppressed cell proliferation, an increase in apoptosis (programmed cell death), and disrupted erythroid differentiation. nih.govhaematologica.org The in vivo overexpression of the desuccinylase SIRT5 was also shown to delay erythroid differentiation, reinforcing the necessity of succinylation for the normal progression of this process. nih.gov

Integrative proteome and succinylome analyses have provided a comprehensive landscape of this modification during erythropoiesis, identifying 939 succinylated proteins with 3,562 specific lysine succinylation sites. nih.govhaematologica.org These modified proteins are distributed across various cellular compartments and are involved in numerous key processes, including chromatin remodeling and translation. haematologica.org Notably, the levels of protein succinylation did not always correlate with the levels of protein expression, indicating that succinylation can function as a regulatory switch independent of protein abundance. nih.govhaematologica.org

A key mechanism identified involves the succinylation of histone H3 at lysine 79 (H3K79) by the enzyme lysine acetyltransferase 2A (KAT2A). frontiersin.orgnih.gov This modification leads to chromatin remodeling, which in turn regulates the gene expression necessary for erythropoiesis. nih.gov Furthermore, the protein Cytochrome c, somatic (CYCS) has been identified as a crucial regulator of erythropoiesis whose function is dependent on its succinylation at sites K28 and K40. nih.gov

| Key Finding | Experimental Observation | Implication in Erythropoiesis |

|---|---|---|

| Increased Succinylation | Levels of succinyl-CoA and lysine succinylation rise during erythroid differentiation. nih.govhaematologica.org | Succinylation is an active process linked to erythroid development. |

| Inhibition of Succinylation | Knockdown of succinyltransferases or overexpression of desuccinylase SIRT5. nih.gov | Suppressed cell proliferation, increased apoptosis, and disrupted differentiation. nih.govhaematologica.org |

| Proteomic Analysis | Identified 939 succinylated proteins at 3,562 sites. nih.govhaematologica.org | Reveals a widespread regulatory network affecting multiple cellular processes. |

| Mechanistic Insight | KAT2A-mediated succinylation of histone H3K79. nih.gov | Regulates gene expression through chromatin remodeling. nih.gov |

| Specific Protein Target | Function of CYCS depends on succinylation at K28/K40. nih.gov | Highlights how succinylation directly controls key regulatory proteins. |

Functional Implications in Lens Proteins (e.g., Crystallins)

The ocular lens is composed of a high concentration of long-lived proteins called crystallins, which must remain stable and transparent for a lifetime. nih.gov Post-translational modifications of these proteins are associated with aging and cataract formation. mdpi.com Lysine succinylation has been identified as a naturally occurring modification in human lens proteins. nih.govnih.gov

Analysis of human lens proteins from donors aged 20 to 73 years revealed the presence of Nε-succinyllysine (SuccK) in all major crystallins (α-, β-, and γ-crystallins). nih.govnih.gov The amount of SuccK ranged from 1.2 to 14.3 pmol per mg of lens protein. nih.gov Interestingly, total SuccK levels were found to be slightly lower in older lenses (over 60 years) compared to younger lenses (under 30 years). nih.govnih.gov

Further investigation using Western blotting and immunoprecipitation showed that succinylation is particularly prominent on αB-crystallin, a key small heat-shock protein with chaperone activity that helps maintain lens transparency. nih.gov In vitro experiments confirmed that αB-crystallin is more susceptible to succinylation than its counterpart, αA-crystallin. nih.gov Mass spectrometry identified several specific lysine residues that are succinylated in αB-crystallin from the human lens. nih.govnih.gov

Crucially, the functional consequence of this modification appears to be beneficial. nih.gov Mild, in vitro succinylation of αB-crystallin was found to improve its chaperone activity. nih.govnih.gov This enhancement of function occurred with only minor disturbances to the protein's tertiary and quaternary structure. nih.gov These findings suggest that lysine succinylation is a "gain-of-function" modification for αB-crystallin, potentially contributing to the maintenance of lens health by boosting its protective chaperone capabilities. nih.gov

| Lysine Residue Site | Identified in Human Lens αB-Crystallin | Identified in Mildly Succinylated αB-Crystallin (in vitro) |

|---|---|---|

| K72 | Yes | Yes |

| K82 | No | Yes |

| K90 | Yes | Yes |

| K92 | Yes | Yes |

| K103 | No | Yes |

| K121 | No | Yes |

| K150 | No | Yes |

| K166 | Yes | Yes |

| K174 | Potentially | Potentially |

| K175 | Yes | Yes |

Methodologies for the Research and Analysis of Lysine Succinylation

Site-Directed Mutagenesis for Functional Validation

Site-directed mutagenesis is a cornerstone technique for confirming specific succinylation sites and elucidating the functional significance of this compound modifications. This method involves altering the DNA sequence to change a specific amino acid within a protein.

Methodology Description : For studying lysine succinylation, a common strategy is to mutate a lysine residue (K) to an alanine (B10760859) residue (A). Alanine cannot undergo succinylation due to the absence of a reactive ε-amino group, effectively serving as a non-succinylatable control. By comparing the behavior of the wild-type protein (containing the succinylatable lysine) with the mutant protein (where the lysine is replaced by alanine), researchers can determine if a particular lysine site is indeed succinylated and how this modification impacts protein function, such as enzymatic activity, protein-protein interactions, or cellular localization. In some cases, lysine residues are mutated to mimic succinylation, for example, by substituting them with negatively charged amino acids like glutamic acid, to mimic the charge inversion caused by succinylation.

Research Findings : This technique has been instrumental in uncovering the functional roles of this compound. For instance, site-specific mutations in acetyl-CoA synthetase (Acs) revealed that succinylation negatively regulates its enzymatic activity nih.gov. In the context of the urea (B33335) cycle enzyme argininosuccinate (B1211890) synthase (ASS1), mutating a high-stoichiometry lysine site to glutamic acid (a succinyl-mimetic) significantly decreased its enzymatic activity, demonstrating the functional importance of this succinylation site biorxiv.org. Studies on histone H3 have also employed mutagenesis to show that succinylation at K122 (H3K122succ) destabilizes nucleosomes and enhances transcription helmholtz-munich.deacs.org.

Table 2: Functional Consequences of Lysine Mutagenesis in this compound Studies

| Protein Example | Lysine Site | Mutation Type | Observed Functional Impact of Mutation/Succinyl Mimic | Implication for this compound | Reference |

|---|---|---|---|---|---|

| Acetyl-CoA Synthetase (Acs) | Specific K | Site-specific mutation | Negative regulation of enzymatic activity | Succinylation inhibits activity | nih.gov |

| Arg-succinate synthase (ASS1) | High K | Mutated to Glutamic acid | Significantly decreased enzymatic activity | Succinylation at this site is inhibitory | biorxiv.org |

| Histone H3 | K122 | Succinylation (H3K122succ) | Destabilizes nucleosomes, enhances transcription | Succinylation promotes transcription | helmholtz-munich.deacs.org |

Interplay and Crosstalk with Other Lysine Acylations

Overlap and Distinctiveness with Lysine (B10760008) Acetylation

Lysine acetylation is one of the most extensively studied PTMs, known for its broad involvement in cellular functions, including gene transcription, metabolism, and DNA damage response semanticscholar.orgnih.govfrontiersin.org. N-Succinyl Lysine (succinylation) shares similarities with acetylation in that both are reversible acylations of lysine residues, utilize acyl-CoA molecules as donors (acetyl-CoA for acetylation and succinyl-CoA for succinylation), and can occur non-enzymatically mdpi.comnih.govfrontiersin.org. Both modifications can also be removed by sirtuin family enzymes, such as SIRT5, which exhibits desuccinylase and demalonylase activity, and also deacetylase activity mdpi.commagtechjournal.comnih.gov.

However, significant distinctions exist. Succinylation, with a mass shift of approximately 100 Da, induces a more substantial change in protein structure and charge compared to acetylation (around 40 Da) mdpi.com. This larger modification converts the positively charged lysine residue to a negatively charged one, a change comparable in magnitude to phosphorylation mdpi.comnih.gov. Proteomic studies have revealed extensive overlap between acetylated and succinylated sites, with a substantial proportion of succinylation sites also being acetylated, and vice versa, in various organisms nih.govresearchgate.netresearchgate.nete-century.us. This overlap suggests potential competition for the same lysine residues, possibly mediated by distinct enzymes or non-enzymatic reactions nih.govcreative-proteomics.comresearchgate.net. For instance, studies have indicated a possible competitive relationship between acetylation and succinylation, potentially involving sirtuins in their collaborative regulation nih.goviastate.edu. While both modifications are prevalent in metabolic pathways, their specific functional outcomes can differ, as exemplified by malate (B86768) dehydrogenase (MDH2), which shows differential acylation (acetylation versus succinylation) following UV stress, implying distinct regulatory roles researchgate.net.

Relationships with Lysine Malonylation, Glutarylation, Propionylation, Butyrylation, and Crotonylation

Beyond acetylation, this compound (succinylation) engages in complex relationships with a range of other lysine acylations, including malonylation, glutarylation, propionylation, butyrylation, and crotonylation nih.govnih.govfrontiersin.orgnih.gov. These modifications share common features, such as the use of acyl-CoA donors and regulation by sirtuins.

Malonylation and Glutarylation: Lysine malonylation and glutarylation are chemically similar to succinylation, differing only slightly in their acyl chain length mdpi.comnih.govnih.govfrontiersin.orgresearchgate.net. SIRT5 is recognized as a key enzyme involved in the removal of all three modifications (malonylation, succinylation, and glutarylation), indicating a shared regulatory mechanism mdpi.comnih.govresearchgate.netmdpi.com. Proteomic analyses have shown significant overlap between succinylated and malonylated sites, as well as between succinylated and glutarylated sites, suggesting that these modifications can target the same proteins and potentially the same lysine residues mdpi.comnih.govfrontiersin.org. These acidic acylations, including succinylation, malonylation, and glutarylation, are conserved across species and are notably enriched in metabolic pathways mdpi.comnih.govfrontiersin.org.

Propionylation, Butyrylation, and Crotonylation: Lysine propionylation, butyrylation, and crotonylation represent other forms of lysine acylation that can compete for the same lysine residues as succinylation researchgate.netnih.govnih.govnih.gov. Studies have indicated that propionylation, like acetylation and succinylation, is prevalent in the gut microbiota and can cross-talk with other acylations to regulate metabolic pathways acs.orgresearchgate.net. Similarly, crotonylation, a four-carbon acylation, has been identified on both histone and non-histone proteins and shows crosstalk with acetylation, propionylation, and succinylation, suggesting distinct but collaborative regulatory roles nih.govfrontiersin.orgfrontiersin.org. Research into these modifications often involves comparative proteomic analyses, revealing overlaps in targeted proteins and sites, which underscores the complex interplay between these PTMs nih.govfrontiersin.orgnih.gov.

The acyl-CoA molecules that serve as donors for these modifications (e.g., succinyl-CoA, malonyl-CoA, glutaryl-CoA, propionyl-CoA, crotonyl-CoA) are themselves key intermediates in central metabolic pathways, linking cellular metabolism directly to the regulation of protein function through these PTMs mdpi.comfrontiersin.orgnih.govfrontiersin.orgmdpi.com.

Compound List

N-Succinyl Lysine (B10760008)

Lysine

Succinyl group

Succinyl-CoA

Glutamic acid

Histone H3

Histone H4

PGAM1

Acetyl-CoA

Argininosuccinate (B1211890) synthase (ASS1)

Acetyl-CoA synthetase (Acs)

Q & A

Q. What experimental approaches are commonly used to distinguish in vivo formation of N-succinyl lysine derivatives from extraction artifacts?

To determine whether N-succinyl modifications (e.g., N-succinyl phosphatidylethanolamine in E. coli) originate in vivo or during lipid extraction, researchers can employ competition assays. For example, adding excess lysine during extraction competes with endogenous amines for reaction with residual succinyl-CoA, suppressing artifactual N-succinylation. If the modification disappears under these conditions, it suggests extraction-induced formation . This method requires ESI-MS analysis of lipid extracts with/without lysine supplementation.

Q. How are this compound-modified peptides synthesized for sirtuin substrate studies?

this compound residues are introduced via Fmoc-based solid-phase peptide synthesis. Selective on-resin N-succinylation is achieved by protecting the target lysine side chain with a temporary group (e.g., Dde), enabling orthogonal modification after deprotection. This approach allows precise incorporation into model substrates, such as TNFα-derived peptides, for studying sirtuin isoform activity (e.g., Sirt6) .

Q. What statistical methods are recommended for analyzing lysine bioavailability data in metabolic studies?

Multiple linear regression with slope comparison is a robust approach. For example, in poultry studies, weight gain (dependent variable) is regressed against lysine intake from synthetic vs. natural sources (independent variables). Bioavailability is estimated by comparing regression slopes, ensuring adjustments for confounding factors like feed intake and metabolic variability .

Advanced Research Questions

Q. How can fluorogenic probes resolve contradictory data on Sirt5’s substrate specificity for this compound?

Q. What strategies address discrepancies in enzymatic activity data for this compound-processing enzymes like DapE?

Contradictions in DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) activity may arise from substrate analog purity or assay interference. A redesigned assay using enantioselectively synthesized L,L-SDAP analogs and ninhydrin-based detection at 570 nm minimizes false positives. Coupling this with structural studies (e.g., X-ray crystallography of Mycobacterium tuberculosis DapE) identifies active-site residues critical for catalysis, resolving mechanistic ambiguities .

Q. How do researchers validate the physiological relevance of this compound modifications in metabolic pathways?

Integrative approaches include:

- Knockout models : Deleting sirtuin genes (e.g., Sirt5) and quantifying succinylation via proteomics.

- Metabolic flux analysis : Tracing succinyl-CoA incorporation using isotopically labeled precursors.

- Functional assays : Correlating succinylation levels with enzyme activity (e.g., CPS1 in mitochondrial urea cycle) under varying NAD+ conditions .

Methodological Considerations

Q. What controls are critical for avoiding false positives in this compound detection?

- Extraction controls : Include competing amines (e.g., lysine) to suppress artifactual modifications.

- Enzyme-negative controls : Use catalytically inactive sirtuin mutants (e.g., Sirt5 H158Y) to confirm substrate specificity.

- Mass spectrometry controls : Spike synthetic N-succinyl peptides into samples to validate detection thresholds .

Data Interpretation Frameworks

Q. How should researchers analyze conflicting data on this compound’s role in bacterial lysine biosynthesis?

Contradictions in pathway regulation (e.g., DapE vs. alternative routes in Thermococcus kodakarensis) require phylogenomic analysis to identify conserved vs. species-specific enzymes. Comparative genomics coupled with gene knockout studies in model organisms (e.g., E. coli) can clarify evolutionary adaptations and metabolic redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.